Cas no 4954-08-9 (1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one)

1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one is a steroidal compound characterized by its modified estrane skeleton, featuring a hydroxyl group at the 1-position and a methyl substituent at the 4-position. This structural configuration imparts distinct physicochemical properties, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. Its functional groups enhance reactivity for further derivatization, enabling precise modifications for targeted applications. The compound's stability and well-defined stereochemistry contribute to its utility in the development of steroidal analogs, particularly in studies involving hormone receptor interactions. Its purity and consistency are critical for reproducible results in research settings.
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one structure
4954-08-9 structure
商品名:1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one
CAS番号:4954-08-9
MF:C19H24O2
メガワット:284.393
CID:4004471
PubChem ID:6954765

1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one 化学的及び物理的性質

名前と識別子

    • Estra-1,3,5(10)-trien-17-one, 1-hydroxy-4-methyl-
    • (8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
    • (8R,9S,13S,14S)-1-Hydroxy-4,13-dimethyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-one
    • 1-Hydroxy-4-methyl-estra-1,3,5(10)-trien-17-one
    • 4954-08-9
    • 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one
    • インチ: InChI=1S/C19H24O2/c1-11-3-7-16(20)18-12(11)4-5-13-14(18)9-10-19(2)15(13)6-8-17(19)21/h3,7,13-15,20H,4-6,8-10H2,1-2H3/t13-,14+,15+,19+/m1/s1
    • InChIKey: KMBPNGRHBLMCOV-QZNHQWIBSA-N

計算された属性

  • せいみつぶんしりょう: 284.177630004g/mol
  • どういたいしつりょう: 284.177630004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 37.3Ų

1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
H939880-100mg
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one
4954-08-9
100mg
¥14400.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H939880-10mg
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one
4954-08-9
10mg
¥1800.00 2023-09-15
TRC
H939880-100mg
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one
4954-08-9
100mg
$ 1642.00 2023-04-15
TRC
H939880-10mg
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one
4954-08-9
10mg
$ 207.00 2023-04-15

1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one 関連文献

1-hydroxy-4-methylestra-1,3,5(10)-trien-17-oneに関する追加情報

Research Briefing on 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one (CAS: 4954-08-9): Recent Advances and Applications

1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one (CAS: 4954-08-9) is a steroidal compound that has garnered significant attention in recent years due to its potential therapeutic applications in oncology and endocrinology. This research briefing synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanism of action, and clinical relevance. Recent studies have explored its role as a selective estrogen receptor modulator (SERM) and its potential in treating hormone-dependent cancers, making it a promising candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one to enhance its binding affinity to estrogen receptors. The researchers employed molecular docking simulations and in vitro assays to demonstrate that the compound exhibits a unique binding profile, distinguishing it from traditional SERMs like tamoxifen. These findings suggest that 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one could offer improved selectivity and reduced side effects in clinical settings.

In another recent development, a preclinical study published in Cancer Research evaluated the antitumor efficacy of 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one in breast cancer models. The results indicated that the compound significantly inhibited tumor growth by modulating estrogen receptor signaling pathways and inducing apoptosis in cancer cells. Notably, the study also highlighted the compound's ability to overcome resistance mechanisms observed with conventional therapies, positioning it as a potential next-generation treatment for refractory breast cancer.

Beyond oncology, research has also explored the compound's applications in metabolic disorders. A 2024 study in Endocrinology reported that 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one exhibits favorable effects on lipid metabolism, reducing cholesterol levels in animal models without the adverse effects typically associated with estrogen-based therapies. This dual functionality—targeting both cancer and metabolic pathways—underscores the compound's versatility and broad therapeutic potential.

Despite these promising findings, challenges remain in the clinical translation of 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one. Pharmacokinetic studies, as reported in a 2023 issue of Drug Metabolism and Disposition, identified limitations in oral bioavailability, prompting ongoing research into novel formulations and delivery systems. Additionally, long-term safety profiles and potential off-target effects require further investigation to ensure the compound's suitability for human use.

In conclusion, 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one represents a compelling area of research in the intersection of chemistry, biology, and medicine. Its unique pharmacological properties and multifaceted applications highlight its potential to address unmet medical needs in oncology and beyond. Future studies should focus on optimizing its therapeutic index and advancing it through clinical trials to fully realize its promise.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.